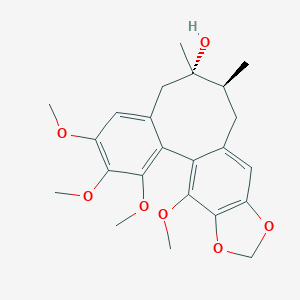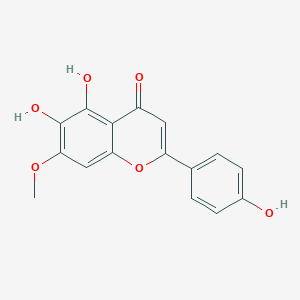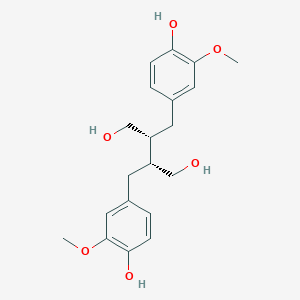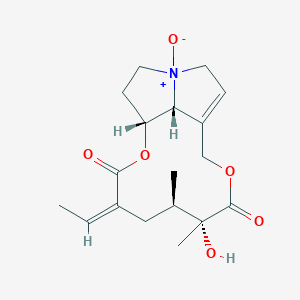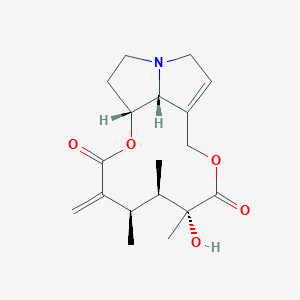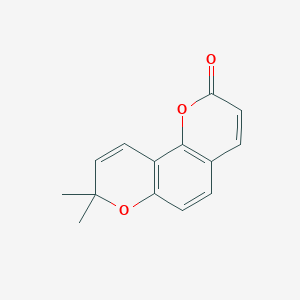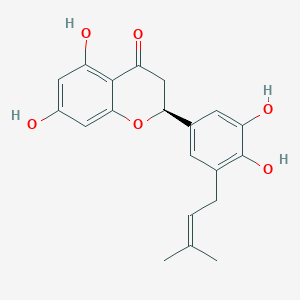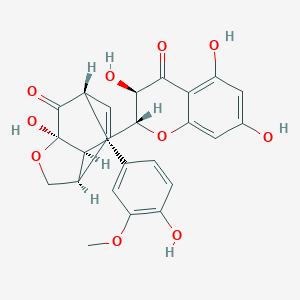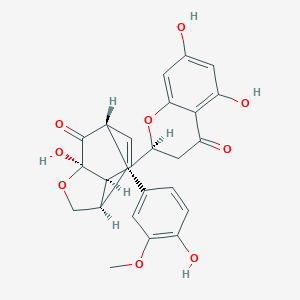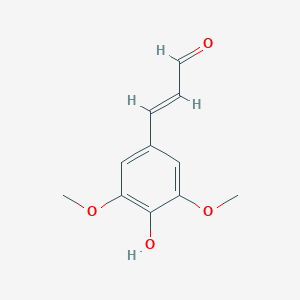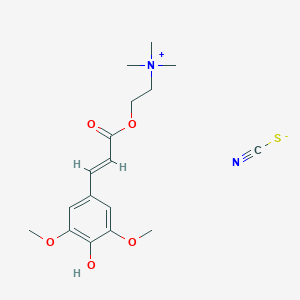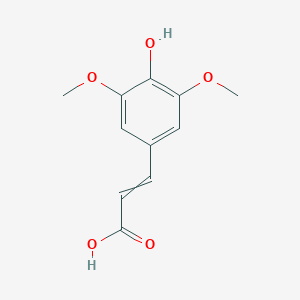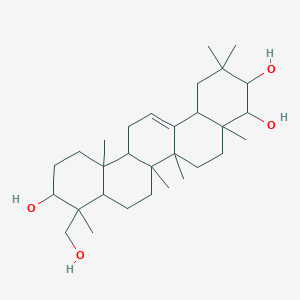
Soyasapogenol A
Descripción general
Descripción
Soyasapogenol A es un compuesto triterpenoide pentacíclico derivado de la soja. Es un aglicón de las saponinas del grupo A, que son conocidas por su influencia en el sabor de los productos de soja. This compound se caracteriza por su esqueleto de oleanano con grupos hidroxilo en las posiciones 3β, 21β, 22β y 24 .
Aplicaciones Científicas De Investigación
Química: Se utiliza como precursor para la síntesis de otros compuestos triterpenoides.
Medicina: El compuesto ha demostrado propiedades antiinflamatorias, antialérgicas y cardioprotectoras.
Mecanismo De Acción
Soyasapogenol A ejerce sus efectos a través de múltiples dianas y vías moleculares:
Terapia contra el cáncer: Se dirige a la proteína CARF, lo que lleva a la regulación al alza de p21WAF1 y la regulación a la baja de las quinasas dependientes de ciclinas, lo que resulta en el arresto del ciclo celular y la apoptosis.
Antiinflamatorio: El compuesto inhibe la producción de citoquinas y mediadores proinflamatorios.
Cardioprotector: This compound modula las vías de señalización involucradas en la salud cardiovascular.
Análisis Bioquímico
Biochemical Properties
Soyasapogenol A is involved in various biochemical reactions. It is biosynthesized by the hydroxylation of β-amyrin at C-22 and C-24 . An additional hydroxylation at C-21 distinguishes this compound from soyasapogenol B . The enzymes involved in these reactions include cytochrome P450 genes (CYP93E1) that have the ability to hydroxylate the C-24 position of β-amyrin and sophoradiol .
Cellular Effects
This compound has been shown to have various effects on different types of cells. For instance, it has been reported to have potent growth inhibitory effects on wild type p53 deficient cancer cells . It targets CARF, leading to transcriptional upregulation of p21WAF1 (an inhibitor of cyclin-dependent kinases) and downregulation of its effector proteins, CDK2, CDK-4, Cyclin A, and Cyclin D1 .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with the CARF protein. This interaction leads to the downregulation of pATR-Chk1 signaling, resulting in caspase-mediated apoptosis . It also results in the inactivation of β-catenin/Vimentin/hnRNPK-mediated EMT signaling, leading to a decrease in the migration and invasion of cancer cells .
Temporal Effects in Laboratory Settings
The effects of this compound have been observed over time in laboratory settings. For instance, it has been shown that 1–20 μM of this compound showed no cell proliferation effects, whereas 30–100 μM of this compound increased cell proliferation in MC3T3-E1 cells .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. After oral administration in rats, there was a bimodal phenomenon in the absorption process. The bioavailability of this compound was superior, reaching more than 60% .
Metabolic Pathways
This compound is involved in various metabolic pathways. Both phase I and II metabolic transformation types of Soyasapogenols, including oxidation, dehydrogenation, hydrolysis, dehydration, deoxidization, phosphorylation, sulfation, glucoaldehyde acidification, and conjugation with cysteine, have been identified .
Transport and Distribution
This compound is transported and distributed within cells and tissues. A study has identified GmMATE100 as the first soyasaponin transporter responsible for the transport of type A and type B soyasaponins from the cytoplasm to the vacuole .
Subcellular Localization
This compound is localized to the vacuolar membrane in both plant and yeast cells . This localization is crucial for its activity and function within the cell.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La preparación de soyasapogenol A normalmente implica la extracción de semillas de soja. El proceso de extracción incluye la congelación de las muestras de soja, seguida de secado al vacío y extracción con disolvente . El tratamiento a alta presión hidrostática también se ha empleado para modificar el contenido de this compound en la soja .
Métodos de producción industrial: La producción industrial de this compound se basa principalmente en la extracción de la soja. El proceso implica el uso de disolventes para extraer el compuesto de la matriz de soja, seguido de pasos de purificación para aislar el this compound .
Análisis De Reacciones Químicas
Tipos de reacciones: Soyasapogenol A experimenta diversas reacciones químicas, incluidas reacciones de oxidación, reducción y sustitución. Estas reacciones están influenciadas por la presencia de grupos hidroxilo y el esqueleto de oleanano .
Reactivos y condiciones comunes:
Oxidación: Agentes oxidantes comunes como el permanganato de potasio y el trióxido de cromo se pueden utilizar para oxidar el this compound.
Reducción: Se emplean agentes reductores como el borohidruro de sodio y el hidruro de aluminio y litio para las reacciones de reducción.
Sustitución: Las reacciones de sustitución a menudo implican nucleófilos como haluros y aminas en condiciones básicas o ácidas.
Productos principales: Los principales productos formados a partir de estas reacciones incluyen varios derivados oxidados, reducidos y sustituidos del this compound, que se pueden utilizar posteriormente en diferentes aplicaciones .
Comparación Con Compuestos Similares
Soyasapogenol A es único entre los triterpenoides debido a su estructura específica y actividades biológicas. Los compuestos similares incluyen:
Soyasapogenol B: Otro triterpenoide de la soja con actividades biológicas similares pero distintas.
Ácido ursólico: Un triterpenoide con propiedades antiinflamatorias y anticancerígenas.
Ácido oleanólico: Conocido por sus efectos hepatoprotectores y antidiabéticos.
This compound destaca por su potente actividad anticancerígena y su papel en la mejora de la calidad de los alimentos a base de soja .
Propiedades
IUPAC Name |
9-(hydroxymethyl)-2,2,4a,6a,6b,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-3,4,10-triol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H50O4/c1-25(2)16-19-18-8-9-21-27(4)12-11-22(32)28(5,17-31)20(27)10-13-30(21,7)29(18,6)15-14-26(19,3)24(34)23(25)33/h8,19-24,31-34H,9-17H2,1-7H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDDWAYFUFNQLRZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2C3=CCC4C5(CCC(C(C5CCC4(C3(CCC2(C(C1O)O)C)C)C)(C)CO)O)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H50O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Soyasapogenol A | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0034505 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
508-01-0 | |
| Record name | Soyasapogenol A | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0034505 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
308 - 312 °C | |
| Record name | Soyasapogenol A | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0034505 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of Soyasapogenol A?
A1: this compound has the molecular formula C30H50O4 and a molecular weight of 474.72 g/mol. [, ]
Q2: How is this compound structurally characterized?
A2: this compound is characterized by spectroscopic techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS). These techniques help determine its structure, including the position of functional groups and the connectivity of atoms. [, , , , , ]
Q3: Where is this compound primarily found within the soybean seed?
A3: this compound is mainly concentrated in the axis of the seed, with lower concentrations found in the cotyledons and seed coat. [, ]
Q4: How does the distribution of this compound differ within a soybean seedling?
A4: In soybean seedlings, the root (radicle) contains the highest concentration of this compound, while the plumule shows the highest concentration of Soyasapogenol B. []
Q5: How is this compound biosynthesized in soybeans?
A5: this compound is synthesized from 2,3-oxidosqualene through a series of enzymatic reactions. β-amyrin is a key intermediate in this pathway. A cytochrome P450 monooxygenase, specifically CYP72A69 encoded by the Sg-5 gene, is responsible for hydroxylating the precursor to form this compound. [, , ]
Q6: Are there any genetic variations affecting this compound content in soybeans?
A6: Yes, several genes influence this compound content and composition. The Sg-1 locus controls the terminal sugar species attached to this compound, influencing bitterness. The Sg-5 gene, encoding CYP72A69, plays a crucial role in this compound biosynthesis. Mutations in Sg-5 can lead to a lack of group A saponins, including those containing this compound. [, , , ]
Q7: What are the reported biological activities of this compound?
A7: this compound has been shown to possess anti-tumor activity against colon cancer cells (HT-29) in vitro. It exhibits a stronger inhibitory effect compared to its glycosylated counterparts, the group A soyasaponins. [, ]
Q8: How does the activity of this compound compare to Soyasapogenol B?
A8: this compound generally exhibits lower bioactivity compared to soyasapogenol B. For example, this compound shows significantly less anti-HSV-1 activity than soyasapogenol B. This difference in activity might be due to the presence of a hydroxyl group at the C-21 position in this compound. [, ]
Q9: Are there potential applications of this compound in the food industry?
A9: While this compound contributes to the undesirable taste of soy products, research is ongoing to modify its structure or reduce its content in soybeans to improve palatability. This could be achieved through breeding programs targeting specific genes involved in this compound biosynthesis, such as Sg-5. [, , ]
Q10: Are there any known methods for modifying this compound to enhance its bioactivity?
A10: Microbial transformation of this compound has been explored to generate derivatives with potentially improved bioactivity, particularly anti-inflammatory properties. [, ]
Q11: What are the key areas for future research on this compound?
A11: Further research is needed to fully understand the biosynthesis and regulation of this compound in soybeans. Investigating the structure-activity relationship of this compound and its derivatives could lead to the development of novel compounds with improved taste and enhanced bioactivity. Additionally, exploring the potential use of this compound as a platform for developing new therapeutics through chemical modification or biotransformation holds promise. [, , , ]
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



